molecular formula C20H22N2O4 B5531667 N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE

N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE

Cat. No.: B5531667
M. Wt: 354.4 g/mol
InChI Key: HEQDABHYQMIHKC-KGENOOAVSA-N
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Description

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzyl ether group, a phenyl ring, and a dioxolane moiety. Its synthesis and reactivity make it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE typically involves the condensation of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid hydrazide with 2-(benzyloxy)benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group, where nucleophiles such as halides or amines can replace the benzyloxy group.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new hydrazone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

    Hydrazones: These compounds share the hydrazone functional group and have similar reactivity and applications.

    Benzyl ethers: Compounds with benzyl ether groups exhibit similar substitution reactions and can be used as intermediates in organic synthesis.

    Dioxolanes: The dioxolane moiety is common in various organic compounds, contributing to their stability and reactivity.

The uniqueness of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-(2-METHYL-1,3-DIOXOLAN-2-YL)ACETOHYDRAZIDE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(25-11-12-26-20)13-19(23)22-21-14-17-9-5-6-10-18(17)24-15-16-7-3-2-4-8-16/h2-10,14H,11-13,15H2,1H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQDABHYQMIHKC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCCO1)CC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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